molecular formula C15H19N5O3S B11085539 Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)-

Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)-

Cat. No.: B11085539
M. Wt: 349.4 g/mol
InChI Key: RGNDVAVSFOQRDN-UHFFFAOYSA-N
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Description

Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- is a complex organic compound with significant biochemical and pharmacological properties. This compound is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide plays a crucial role in various biological processes, including energy production and DNA repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- involves multiple steps, starting from nicotinamide. The process typically includes the introduction of ethyl and carbamoyl groups, followed by the formation of the thioxoimidazolidin ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often require specific temperatures, pH levels, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- has numerous scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular metabolism and its potential effects on gene expression and enzyme activity.

    Medicine: Research explores its potential therapeutic applications, including its role in treating metabolic disorders and its anti-inflammatory properties.

    Industry: The compound is used in the production of pharmaceuticals, cosmetics, and nutritional supplements.

Mechanism of Action

The mechanism of action of Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- involves its interaction with various molecular targets and pathways. It primarily acts by modulating the activity of enzymes involved in redox reactions and energy metabolism. The compound influences the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and DNA repair processes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler form of vitamin B3, essential for NAD+ synthesis.

    1-Methylnicotinamide: A methylated derivative of nicotinamide with distinct biological activities.

    Nicotinic Acid: Another form of vitamin B3, used in the treatment of hyperlipidemia.

Uniqueness

Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- is unique due to its complex structure, which imparts specific biochemical properties not found in simpler nicotinamide derivatives. Its ability to modulate multiple biochemical pathways makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C15H19N5O3S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C15H19N5O3S/c1-3-17-12(21)8-11-14(23)19(4-2)15(24)20(11)18-13(22)10-6-5-7-16-9-10/h5-7,9,11H,3-4,8H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

RGNDVAVSFOQRDN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CN=CC=C2)CC

solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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